

# Spectroscopic characterization of novel 1,2-Diphenyl-1H-indole compounds

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## Compound of Interest

Compound Name: 1,2-Diphenyl-1H-indole

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An In-depth Technical Guide to the Spectroscopic Characterization of Novel **1,2-Diphenyl-1H-indole** Compounds

## For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize novel **1,2-Diphenyl-1H-indole** compounds. Indole derivatives are a significant class of heterocyclic compounds, forming the core structure of many natural products and synthetic molecules with diverse biological and pharmaceutical activities.<sup>[1]</sup> Accurate structural elucidation and characterization are paramount for understanding their chemical properties and potential therapeutic applications.<sup>[1]</sup> This document details the experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), presenting typical quantitative data in structured tables for clarity and comparative analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For **1,2-Diphenyl-1H-indole** derivatives, <sup>1</sup>H NMR provides information on the number, environment, and connectivity of protons, while <sup>13</sup>C NMR details the carbon framework.<sup>[2]</sup> Two-dimensional experiments like HMQC and HMBC are used to unequivocally assign all proton and carbon resonances.<sup>[3]</sup>

## Data Presentation: NMR Spectroscopy

The following table summarizes typical chemical shifts for substituted **1,2-Diphenyl-1H-indole** compounds. Note that exact values will vary based on substitution patterns and the solvent used.[4][5]

Table 1: Representative  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data (in  $\text{CDCl}_3$ )

Position / Group	$^1\text{H}$ Chemical Shift ( $\delta$ , ppm)	$^{13}\text{C}$ Chemical Shift ( $\delta$ , ppm)
Indole H-3	7.00 - 7.30 (s)	108.0 - 110.0
Indole H-4	7.55 - 7.70 (d)	120.0 - 122.0
Indole H-5	7.15 - 7.30 (t)	122.0 - 124.0
Indole H-6	7.20 - 7.40 (t)	119.0 - 121.0
Indole H-7	7.60 - 7.80 (d)	110.0 - 112.0
N-Phenyl (C1)	7.30 - 7.60 (m)	138.0 - 140.0 (C-ipso)
C-Phenyl (C2)	7.40 - 7.70 (m)	133.0 - 135.0 (C-ipso)
Indole C-2	-	135.0 - 137.0
Indole C-3a	-	128.0 - 130.0
Indole C-7a	-	136.0 - 138.0

Data compiled from representative indole structures found in literature.[3][5]

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] For **1,2-Diphenyl-1H-indole** derivatives, key vibrational bands include C-H, C=C, and C-N stretching and bending modes. The absence of an N-H stretching band (typically around  $3400\text{ cm}^{-1}$ ) is a key indicator of substitution at the N-1 position.[7]

## Data Presentation: FT-IR Spectroscopy

Table 2: Characteristic FT-IR Absorption Bands

Vibrational Mode	Frequency Range (cm <sup>-1</sup> )	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium-Weak
Aromatic C=C Stretch (in-ring)	1620 - 1450	Medium-Strong
C-N Stretch	1360 - 1310	Medium
C-H Bending (out-of-plane)	900 - 675	Strong

Reference data derived from typical indole spectra.[6][7]

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[8] The indole ring system contains a conjugated  $\pi$ -electron system that gives rise to characteristic absorption bands, typically the  $^1\text{L}_\text{a}$  and  $^1\text{L}_\text{e}$  transitions.[9] The positions of these bands are sensitive to the substitution on the indole core and the phenyl rings, as well as the solvent used.[9][10]

## Data Presentation: UV-Vis Spectroscopy

Table 3: Typical UV-Vis Absorption Maxima (in Methanol or Chloroform)

Electronic Transition	$\lambda_\text{max}$ (nm)	Description
$\pi \rightarrow \pi$	270 - 295	Strong absorption band characteristic of the indole chromophore.
$\pi \rightarrow \pi$	245 - 260	Often observed as a shoulder or separate peak, influenced by phenyl substitution.

Values are representative for substituted indoles and may shift based on solvent and specific molecular structure.[8][11]

## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.<sup>[12]</sup> High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.<sup>[13]</sup> Fragmentation patterns observed in the MS/MS spectrum can further aid in structural confirmation.<sup>[12]</sup>

## Data Presentation: Mass Spectrometry

Table 4: Mass Spectrometry Data

Analysis Type	Parameter	Typical Result
ESI-MS	$[M+H]^+$	Expected molecular weight + 1
HRMS (ESI-TOF)	Exact Mass	Calculated vs. Found mass (within $\pm 5$ ppm)

The primary ion observed is typically the protonated molecule  $[M+H]^+$  in positive ionization mode.<sup>[4][12]</sup>

## Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis.

## NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the **1,2-Diphenyl-1H-indole** compound in 0.5-0.7 mL of deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ) in a standard 5 mm NMR tube.<sup>[4]</sup>
- Instrumentation: Analyses are typically performed on a 300, 400, or 600 MHz NMR spectrometer (e.g., Bruker AV-series).<sup>[4]</sup>
- $^1H$  NMR Acquisition: Acquire spectra with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. Use a relaxation delay ( $d_1$ ) of 1-2 seconds.<sup>[14]</sup>

Chemical shifts are referenced to the residual solvent peak or internal standard (e.g., TMS).

[5]

- $^{13}\text{C}$  NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans is typically required (e.g., 1024 or more). DEPT-135 and DEPT-90 experiments can be run to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.[14]
- 2D NMR (HMQC, HMBC): Acquire gs-HMQC and gs-HMBC spectra to establish single-bond ( $^{1}\text{J}_{\text{CH}}$ ) and multiple-bond ( $^{2-3}\text{J}_{\text{CH}}$ ) correlations, respectively, for unambiguous assignments.[3]

## FT-IR Spectroscopy Protocol

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide.
- Instrumentation: Use a standard FT-IR spectrometer.
- Data Acquisition: Record the spectrum typically in the range of 4000-400  $\text{cm}^{-1}$ .[8] A background spectrum is collected first and automatically subtracted from the sample spectrum. A resolution of 4  $\text{cm}^{-1}$  is generally sufficient.[6]

## UV-Vis Spectroscopy Protocol

- Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or chloroform) at a known concentration (e.g., 1 mM).[15] Further dilute this solution to obtain an absorbance reading in the optimal range (0.1 - 1.0 AU).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the absorption spectrum over a range of 200-800 nm using a 1 cm path length quartz cuvette.[8] Use the pure solvent as a blank reference. The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is recorded.

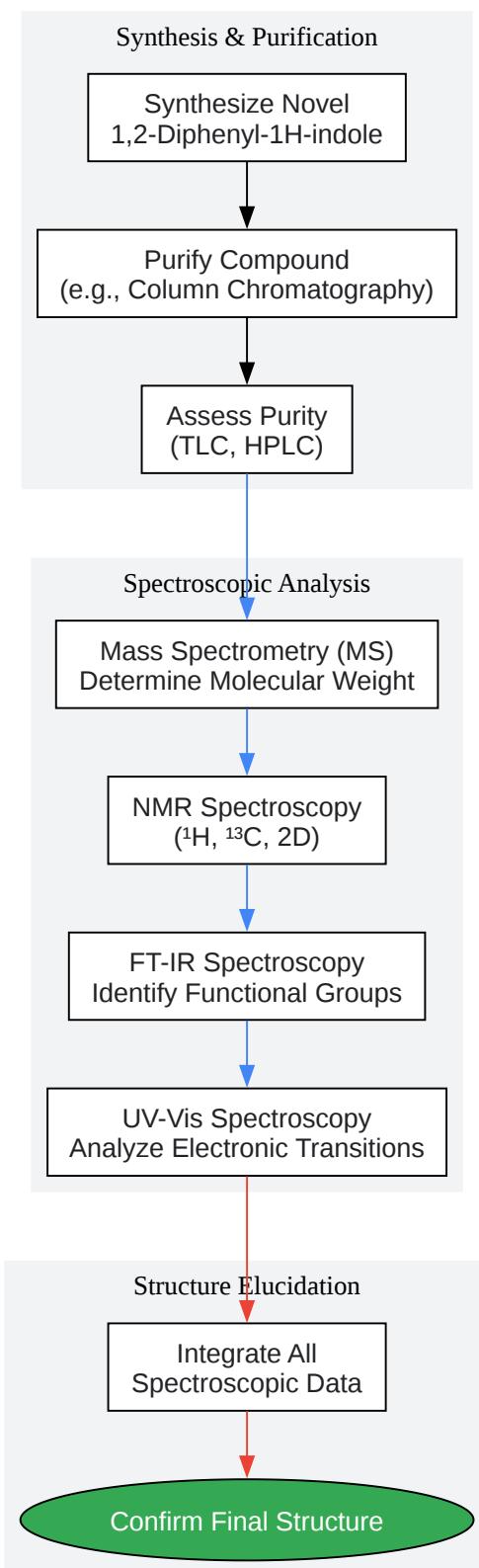
## Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100  $\mu\text{g/mL}$ ) in a suitable solvent like methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a time-of-flight (TOF) or quadrupole analyzer.[4]
- Data Acquisition: Infuse the sample solution directly or via liquid chromatography (LC-MS). [12] Acquire spectra in positive ion mode to observe the  $[\text{M}+\text{H}]^+$  ion. For HRMS, the instrument is calibrated to ensure high mass accuracy. For structural analysis, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID).[12]

## Mandatory Visualizations

### Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel **1,2-Diphenyl-1H-indole** compound.

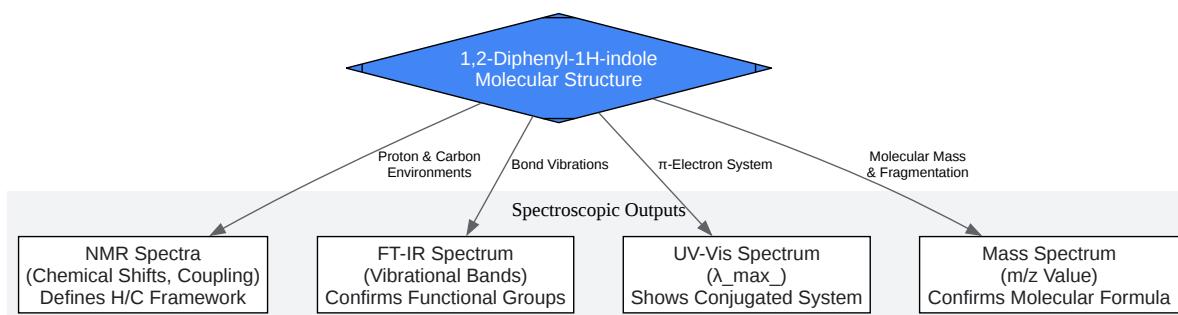


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Caption: General workflow for synthesis, purification, and spectroscopic characterization.

## Structure-Spectra Relationship

This diagram illustrates the logical relationship between the molecular structure of a **1,2-Diphenyl-1H-indole** and the information derived from different spectroscopic techniques.



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Caption: Relationship between molecular structure and spectroscopic data outputs.

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